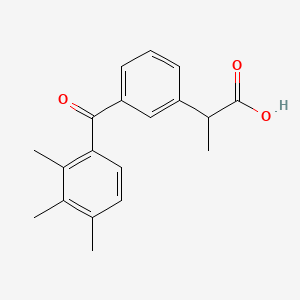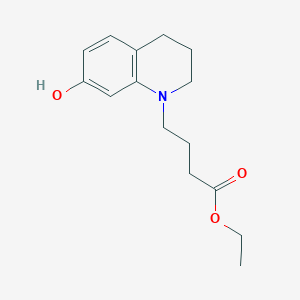
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. This particular compound is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the protection of functional groups, selective amidation, and deprotective-cyclization approaches . The process may start with the precursor ethyl 3-(2,4-dioxocyclohexyl)propanoate, which undergoes a series of reactions to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Formation of reduced quinoline compounds.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 4-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)butanoate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)6-4-10-16-9-3-5-12-7-8-13(17)11-14(12)16/h7-8,11,17H,2-6,9-10H2,1H3 |
InChI Key |
HSAHBQJMAOYUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


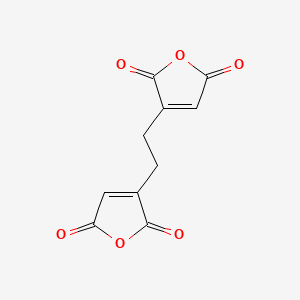
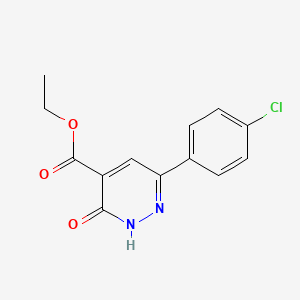

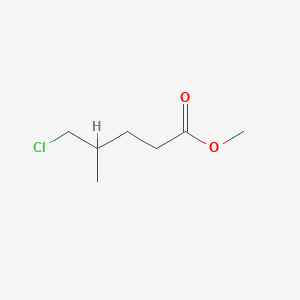


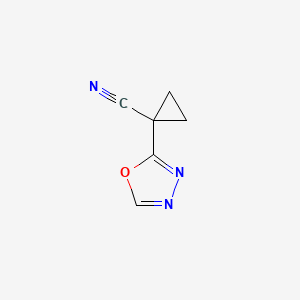
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)

![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)

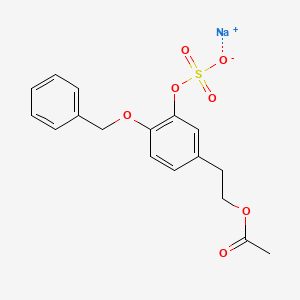
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
